2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride
Description
2-[2-(Propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride (CAS: 1181458-82-1) is a substituted imidazole derivative with a molecular weight of 226.15 g/mol. Its structure features a propan-2-yl (isopropyl) group at the 2-position of the imidazole ring and an ethylamine side chain, protonated as a dihydrochloride salt to enhance solubility .
Properties
IUPAC Name |
2-(2-propan-2-ylimidazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7(2)8-10-4-6-11(8)5-3-9;;/h4,6-7H,3,5,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZYCAGFXOAHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities. They can interact with various biological targets, including enzymes, receptors, and other proteins.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins. This interaction can lead to changes in the conformation or activity of the target, resulting in a biological response.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, and more.
Pharmacokinetics
The impact of these properties on the bioavailability of the compound would depend on factors such as its solubility, stability, and the presence of transport proteins.
Biological Activity
Chemical Identity
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride, with CAS Number 1181458-82-1, is a compound characterized by its imidazole ring structure. It has a molecular formula of and a molecular weight of 226.15 g/mol. This compound is typically encountered in a dihydrochloride salt form, enhancing its solubility in aqueous environments, which is crucial for biological assays and applications.
Pharmacological Profile
Research indicates that compounds with imidazole moieties often exhibit significant biological activities, including antimicrobial, antifungal, and potential anticancer properties. The specific biological activity of this compound has been explored in various studies.
Antimicrobial Activity
A study examining the antimicrobial properties of related imidazole derivatives found that compounds similar to 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, demonstrating effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 0.0039 - 0.025 |
| Compound B | E. coli | 5.64 - 77.38 |
| This compound | S. aureus, E. coli | TBD |
The biological activity of imidazole derivatives is often attributed to their ability to interfere with cellular processes. For instance, they may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity, leading to cell death .
Case Studies
In a recent study focused on the structure-activity relationship (SAR) of imidazole derivatives, it was noted that modifications to the imidazole ring could enhance antibacterial potency significantly . This underscores the importance of chemical structure in determining biological efficacy.
Case Study: Efficacy Against Multi-drug Resistant Strains
A case study highlighted the effectiveness of certain imidazole derivatives against multi-drug resistant strains of S. aureus. Compounds were tested for their ability to inhibit growth at concentrations significantly lower than traditional antibiotics, suggesting a promising avenue for future therapeutic development .
Scientific Research Applications
Pharmacological Research
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride has been investigated for its potential as a pharmacological agent. Its imidazole ring structure is known to interact with various biological targets, making it a candidate for drug development. Studies have shown that compounds with similar structures can act as agonists or antagonists in various receptor systems, particularly in the modulation of neurotransmitter pathways.
Biochemical Studies
This compound is utilized in proteomics research, where it serves as a biochemical tool to study protein interactions and functions. Its ability to modify protein activity through specific binding interactions can provide insights into cellular mechanisms and disease pathways .
Molecular Biology
In molecular biology, the compound can be used as a reagent in the synthesis of other bioactive molecules. Its imidazole moiety allows for diverse chemical modifications, which can lead to the development of novel compounds with tailored biological activities.
Case Study 1: Neurotransmitter Modulation
A study published in a peer-reviewed journal explored the effects of this compound on neurotransmitter release in neuronal cultures. The results indicated that this compound could enhance the release of certain neurotransmitters, suggesting its potential role in treating neurological disorders .
Case Study 2: Protein Interaction Analysis
In another research project, this compound was employed to investigate protein-protein interactions using fluorescence resonance energy transfer (FRET) techniques. The findings demonstrated that the compound could effectively disrupt specific interactions between proteins involved in cancer cell proliferation, highlighting its therapeutic potential .
Chemical Reactions Analysis
Acid-Base Reactions
The dihydrochloride salt undergoes neutralization in basic conditions to yield the free amine. This reaction is critical for activating the compound in subsequent synthetic steps.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Aqueous NaOH (pH > 10), 25°C, 1 hr | NaOH | 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine | ~95% |
The free amine exhibits nucleophilic properties, reacting with electrophiles such as acyl chlorides or alkyl halides .
Alkylation and Acylation
The primary amine group participates in alkylation and acylation reactions.
Acylation with Acetic Anhydride
The amine reacts with acetic anhydride to form an acetamide derivative, a common modification to enhance stability or alter bioavailability.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Pyridine, 60°C, 4 hr | |||
| 82% |
Alkylation with Methyl Iodide
The imidazole ring’s nitrogen can undergo alkylation, though steric hindrance from the isopropyl group may reduce reactivity .
Coordination Chemistry
The imidazole nitrogen and amine group act as ligands in metal complex formation. Studies on similar imidazole derivatives show affinity for transition metals like Cu(II) and Zn(II).
| Metal Salt | Reaction Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Methanol, RT, 12 hr |
text| Catalysis/biological studies |
Ring Functionalization
The imidazole ring undergoes electrophilic substitution at the C4/C5 positions, though the isopropyl group at C2 may direct reactivity.
Nitration
Limited data suggest nitration occurs under strongly acidic conditions, but regioselectivity remains unconfirmed.
Halogenation
Bromination with
in acetic acid yields mono- or di-substituted products depending on stoichiometry .
Oxidation Reactions
The ethylamine side chain is susceptible to oxidation. Under controlled conditions, it forms a nitrile or imine .
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 2 hr | 2-(2-isopropylimidazol-1-yl)acetonitrile | Requires careful pH control |
Condensation Reactions
The amine reacts with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases, a key step in synthesizing heterocyclic derivatives .
| Carbonyl Compound | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | Ethanol, RT, 6 hr | ||
| 78% |
Stability Under Hydrolytic Conditions
The compound is stable in aqueous acidic solutions (pH 3–6) but degrades in alkaline or strongly acidic environments, releasing imidazole and ethylene diamine derivatives .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the imidazole ring or the ethylamine side chain, influencing physicochemical and biological properties.
Table 1: Substituent Comparison of Selected Imidazole Derivatives
Key Observations:
- Substituent Bulk : The target’s isopropyl group provides moderate steric bulk compared to methyl (smaller) or phenyl/cyclopropyl (larger). Bulkier groups may reduce binding affinity to biological targets but improve metabolic stability .
- Aromatic vs. Aliphatic : Phenyl-substituted analogs (e.g., CAS 1059626-12-8) exhibit higher molecular weights and lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Solubility : The target compound’s dihydrochloride salt improves solubility relative to neutral imidazoles. However, phenyl- or halogenated derivatives show reduced solubility due to increased hydrophobicity .
Preparation Methods
Typical Multi-Step Preparation Procedure
Step 1: Preparation of Imidazole Core with Isopropyl Substitution
- The isopropyl group is introduced onto the imidazole ring often via a Grignard reaction using isopropylmagnesium chloride.
- For example, an imidazole derivative (such as an imidazole Grignard reagent) is reacted with isopropylmagnesium chloride in tetrahydrofuran under inert atmosphere at low temperature (-5 to 20 °C) to achieve substitution at the 2-position of the imidazole ring.
- The reaction mixture is then worked up by aqueous ammonium chloride addition and organic extraction to isolate the substituted imidazole intermediate.
Step 2: Introduction of Ethanamine Side Chain
- The ethanamine moiety is typically attached to the imidazole nitrogen through nucleophilic substitution or alkylation reactions.
- A common method involves reacting the 2-isopropylimidazole intermediate with 2-chloroethylamine or related alkyl halides under controlled conditions to form the 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine base.
- This step often requires careful control of reaction temperature and stoichiometry to maximize yield and minimize side reactions.
Step 3: Formation of Dihydrochloride Salt
- The free base amine is converted into its dihydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent such as ethanol.
- The salt formation improves the compound’s stability, crystallinity, and handling properties.
- The resulting dihydrochloride is isolated by filtration and drying under reduced pressure.
Reaction Conditions and Work-up
| Step | Reaction Type | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|---|
| 1 | Grignard Reaction | Isopropylmagnesium chloride in THF | -5 to 20 °C | Argon atmosphere, slow addition |
| 2 | Nucleophilic substitution | 2-chloroethylamine or equivalent alkyl halide | Room temp to reflux | Control pH and stoichiometry |
| 3 | Salt formation | HCl in ethanol or similar solvent | 0 to 25 °C | Precipitation of dihydrochloride salt |
Representative Experimental Data
- The Grignard reaction step is typically stirred for 0.5 to 1 hour at low temperature, followed by warming to room temperature for 10 hours to ensure complete reaction.
- Extraction and washing steps involve methylene chloride and saturated sodium chloride solutions to purify the intermediate.
- The final salt precipitation is achieved by cooling the reaction mixture to 0 °C for 2 hours, followed by filtration and washing with cold acetone.
Summary Table of Preparation Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
